

# CAL-130 Racemate for In Vivo Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CAL-130 Racemate |           |
| Cat. No.:            | B1600120         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CAL-130 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta  $(\delta)$  and gamma  $(\gamma)$  isoforms.[1] These isoforms are predominantly expressed in hematopoietic cells and are crucial regulators of immune cell signaling, proliferation, and survival. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various hematological malignancies and solid tumors, making it a key target for cancer therapy. CAL-130's ability to selectively target PI3K $\delta$  and PI3K $\gamma$  makes it a promising candidate for in vivo studies in various mouse models of cancer and inflammatory diseases.

This document provides detailed application notes and protocols for the use of **CAL-130 racemate** in in vivo mouse models, including information on its mechanism of action, recommended experimental procedures, and available efficacy data.

### **Mechanism of Action**

CAL-130 exerts its therapeutic effects by inhibiting the catalytic activity of PI3K $\delta$  and PI3K $\gamma$ , thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of the Akt/mTOR signaling cascade, which ultimately results in decreased cell proliferation, survival, and induction of apoptosis in susceptible cancer cells.



#### PI3K/Akt/mTOR Signaling Pathway Inhibition by CAL-130



Click to download full resolution via product page



Caption: CAL-130 inhibits PI3K $\delta$ /y, blocking the PI3K/Akt/mTOR pathway.

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for CAL-130 and representative PI3K inhibitors in mice. It is crucial to note that specific pharmacokinetic and toxicology data for **CAL-130 racemate** are limited in publicly available literature. Therefore, pilot studies are highly recommended to determine these parameters for your specific experimental setup.

Table 1: In Vitro Inhibitory Activity of CAL-130

| Target | IC <sub>50</sub> (nM) |
|--------|-----------------------|
| ΡΙ3Κδ  | 1.3[1]                |
| РІЗКу  | 6.1[1]                |
| ΡΙ3Κα  | 115[1]                |
| РІЗКβ  | 56[1]                 |

Table 2: In Vivo Efficacy of CAL-130 in a T-ALL Mouse Model

| Mouse Model         | Treatment                                | Median Survival (days) |
|---------------------|------------------------------------------|------------------------|
| Lck/Ptenfl/fl T-ALL | Vehicle Control                          | 7.5                    |
| Lck/Ptenfl/fl T-ALL | CAL-130 (10 mg/kg, p.o., q8h for 7 days) | 45                     |

Table 3: Representative Pharmacokinetic Parameters of a PI3K Inhibitor (GDC-0941) in Mice



| Parameter                                                                                         | Value                                                                            |
|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Cmax                                                                                              | Data not available for CAL-130. For GDC-0941,<br>Cmax was dose-dependent.        |
| Tmax                                                                                              | Data not available for CAL-130.                                                  |
| Half-life (t½)                                                                                    | Data not available for CAL-130.                                                  |
| Oral Bioavailability                                                                              | Data not available for CAL-130. For GDC-0941, oral bioavailability was 77.9%.[2] |
| Note: This data is for GDC-0941, a pan-PI3K inhibitor, and should be used for reference only. [2] |                                                                                  |

Table 4: Toxicology Profile of CAL-130 Racemate in Mice

| Parameter                                                                                                                                                             | Value                                                                                                           |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD)                                                                                                                                          | Not explicitly reported. A dose of 10 mg/kg every 8 hours for 7 days was well-tolerated in a T-ALL mouse model. |
| Acute Toxicity (LD50)                                                                                                                                                 | Data not available.                                                                                             |
| Chronic Toxicity                                                                                                                                                      | Data not available.                                                                                             |
| Note: Researchers should conduct dose-finding and toxicity studies to establish a safe and effective dose for their specific mouse model and experimental conditions. |                                                                                                                 |

## **Experimental Protocols**

## Protocol 1: Preparation of CAL-130 for Oral Gavage in Mice

Materials:



- CAL-130 racemate powder
- Vehicle (e.g., Corn oil, 0.5% Methylcellulose, or a formulation of DMSO/PEG400/Tween-80/Saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

#### Procedure:

- Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of CAL-130. For poorly water-soluble compounds like many kinase inhibitors, common vehicles include:
  - Corn oil: A simple and often effective vehicle.
  - 0.5% (w/v) Methylcellulose in sterile water: Forms a suspension.
  - 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline: A more complex vehicle for compounds with poor solubility. Note: The percentage of DMSO should be kept low to minimize toxicity.
- Calculation: Determine the required amount of CAL-130 and vehicle based on the desired final concentration and the total volume needed for the study.
- Preparation:
  - Accurately weigh the CAL-130 powder.
  - If using a complex vehicle, first dissolve the CAL-130 in DMSO.
  - Add the remaining components of the vehicle (PEG400, Tween-80, Saline or oil/methylcellulose) and vortex thoroughly to ensure a homogenous suspension or







solution.

- Sonication can be used to aid dissolution if necessary.
- Storage: Prepare the formulation fresh on the day of administration. If storage is necessary, store at 4°C and protect from light. Before use, bring the formulation to room temperature and vortex to ensure homogeneity.

Experimental Workflow for CAL-130 Formulation and Administration



### Formulation Preparation



Click to download full resolution via product page

Caption: Workflow for preparing and administering CAL-130 to mice.



## Protocol 2: In Vivo Efficacy Study in a T-Cell Acute Lymphoblastic Leukemia (T-ALL) Mouse Model

This protocol is based on a study demonstrating the efficacy of CAL-130 in a genetically engineered mouse model of T-ALL.

#### **Animal Model:**

- Strain: Lck/Ptenfl/fl mice, which spontaneously develop T-ALL.
- Animal Health: Use mice that are ill-appearing, have a white blood cell (WBC) count >45,000/µL, and show evidence of blasts on a peripheral smear.

#### Experimental Design:

- Animal Selection: Select mice that meet the criteria for established T-ALL.
- Grouping: Randomly assign mice to a treatment group (CAL-130) and a control group (vehicle).

#### Dosing:

- Treatment Group: Administer CAL-130 at a dose of 10 mg/kg via oral gavage every 8 hours for a total of 7 days.
- Control Group: Administer an equivalent volume of the vehicle using the same schedule.

#### Monitoring:

- Monitor the animals daily for clinical signs of toxicity and disease progression (e.g., weight loss, lethargy, ruffled fur).
- Perform periodic blood counts to monitor WBC levels.
- Endpoint: The primary endpoint is overall survival. Follow the mice until they become moribund, at which point they should be euthanized according to IACUC guidelines.

#### **Expected Outcome:**



 Treatment with CAL-130 is expected to significantly extend the median survival of the mice compared to the vehicle-treated control group. A rapid decrease in circulating leukemic cells is also anticipated.

## **Concluding Remarks**

**CAL-130 racemate** is a valuable tool for in vivo research in mouse models of diseases driven by PI3K $\delta$  and PI3K $\gamma$  signaling, particularly hematological malignancies. The provided protocols and data serve as a guide for researchers to design and execute their studies. However, it is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicology studies to determine the optimal and safest dosing regimen for any new mouse model or experimental condition. Careful adherence to animal welfare guidelines and institutional protocols is essential for the successful and ethical conduct of in vivo research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAL-130 Racemate for In Vivo Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600120#cal-130-racemate-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com